molecular formula C8H16ClNO B2679950 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 240401-16-5

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B2679950
CAS No.: 240401-16-5
M. Wt: 177.67
InChI Key: DHCPGMAVRSKIFC-OQBUZWGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride: is a bicyclic compound with a nitrogen atom incorporated into its structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can undergo various chemical reactions, including:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its ketone precursor.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the alcohol derivative, while substitution and oxidation can lead to a variety of functionalized compounds.

Scientific Research Applications

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its specific endo configuration, which can influence its reactivity and interactions with other molecules. Compared to its exo counterpart, the endo form may exhibit different biological and chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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